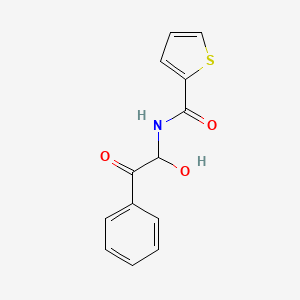

N-(1-hydroxy-2-oxo-2-phenylethyl)thiophene-2-carboxamide

Description

N-(1-hydroxy-2-oxo-2-phenylethyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a hydroxy-oxo-phenylethyl substituent. Thiophene carboxamides are known for their versatility in drug design due to their ability to engage in hydrogen bonding and π-π interactions, which enhance target binding and crystallographic packing .

Properties

Molecular Formula |

C13H11NO3S |

|---|---|

Molecular Weight |

261.30 g/mol |

IUPAC Name |

N-(1-hydroxy-2-oxo-2-phenylethyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C13H11NO3S/c15-11(9-5-2-1-3-6-9)13(17)14-12(16)10-7-4-8-18-10/h1-8,13,17H,(H,14,16) |

InChI Key |

NKJGETIHHKWSML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CS2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-oxo-2-phenylethyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with an appropriate amine derivative. One common method is the condensation reaction between thiophene-2-carboxylic acid and N-(1-hydroxy-2-oxo-2-phenylethyl)amine under dehydrating conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-oxo-2-phenylethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(1-hydroxy-2-oxo-2-phenylethyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-oxo-2-phenylethyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to desired therapeutic effects or biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Supramolecular Comparisons

A. N-(2-Nitrophenyl)thiophene-2-carboxamide ():

- Dihedral Angles : The benzene-thiophene dihedral angles in this compound are 13.53° and 8.50° for its two asymmetric molecules, closely resembling its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (9.71°) .

- Packing Interactions : Unlike classical hydrogen bonds, it forms weak C–H⋯O and C–H⋯S interactions, creating supramolecular layers parallel to the (010) plane .

B. N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide ():

- Hydrogen Bonding: Exhibits N–H⋯N and C–H⋯O interactions, forming R₂²(10) inversion dimers and [010]-oriented chains. This contrasts with the nitro-substituted analog, which lacks strong H-bond donors .

C. Quinazolinyl-Thiophene Carboxamides (7h and 7j, –2):

- Substituent Effects : Compound 7h (thiophene-2-carboxamide) and 7j (4-methoxybenzamide) feature bulky quinazolinyl substituents. Their EGFR TKD (1M17) docking scores (−9.31 and −9.65 kcal/mol, respectively) highlight the role of methoxy groups in enhancing binding affinity .

Data Tables

Table 1: Structural and Binding Properties of Thiophene Carboxamides

Key Research Findings

Substituent-Driven Bioactivity : Bulky substituents (e.g., quinazolinyl in 7h) improve target binding (e.g., EGFR TKD) compared to simpler aryl groups .

Smaller angles (e.g., 8.50° in ) may enhance planar stacking in crystals .

Synthetic Scalability : Straightforward amide coupling (as in ) is advantageous for rapid analog generation, whereas complex heterocycles (e.g., 7h) require tailored protocols .

Biological Activity

N-(1-hydroxy-2-oxo-2-phenylethyl)thiophene-2-carboxamide is a synthetic compound notable for its unique structural features, including a thiophene ring and an amide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 261.30 g/mol. Its structure is characterized by the following key components:

- Thiophene Ring : Contributes to the compound's electronic properties.

- Amide Group : Enhances reactivity and interaction with biological targets.

- Hydroxyl and Carbonyl Groups : Potentially involved in hydrogen bonding and enzyme interactions.

This compound's biological activity is hypothesized to arise from its ability to interact with various molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of enzymes involved in metabolic pathways, leading to significant therapeutic effects.

Interaction Studies

Research indicates that the compound may exhibit binding affinity to specific enzymes, possibly influencing their catalytic activities. Such interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Antimicrobial Properties

Compounds structurally similar to this compound have shown promising antimicrobial activity. For instance, studies have reported that derivatives with thiophene rings exhibit enhanced activity against Gram-positive bacteria compared to their analogs lacking this moiety.

| Compound Name | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | S. aureus, B. subtilis |

| N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide | Moderate | E. coli, P. aeruginosa |

Anti-inflammatory Effects

In addition to antimicrobial properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on elucidating the specific biological effects of this compound:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of thiophene compounds could inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. The IC50 values for these compounds ranged from 16.2 to 50.2 nmol/L, indicating potent inhibitory activity.

- Antimicrobial Efficacy : In a comparative analysis, this compound exhibited zones of inhibition greater than 20 mm against several bacterial strains, reinforcing its potential as an antimicrobial agent.

- Therapeutic Applications : Given its structural uniqueness and biological activity, there are ongoing investigations into the therapeutic applications of this compound in treating infections and inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.